molecular formula C14H22ClN3 B3030958 4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine CAS No. 116331-14-7

4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine

Cat. No.: B3030958
CAS No.: 116331-14-7
M. Wt: 267.8 g/mol
InChI Key: KEYKSGMTHPRQBZ-UHFFFAOYSA-N
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Description

4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine (CAS 116331-14-7) is a chemical research compound of significant interest in neuropharmacology and medicinal chemistry. It belongs to the 4-phenylpiperazine class of ligands, which is well-characterized for its interactions with dopamine receptors . This compound serves as a key intermediate and pharmacophore in the design and synthesis of novel, high-affinity dopamine D3 receptor antagonists and partial agonists . Its primary research value lies in its application for investigating the dopamine D3 receptor's role in the central nervous system. The D3 receptor is a target of intensive research for its potential implication in neuropsychiatric disorders, drug addiction, and L-DOPA-induced dyskinesias in Parkinson's disease . Structure-activity relationship (SAR) studies utilize this compound's core structure to develop molecular probes with exceptional D3 receptor affinity (sub-nanomolar to low nanomolar Ki values) and high selectivity over other dopamine D2-like receptor subtypes (e.g., D2 and D4) and a wide range of other neuroreceptors . These probes are essential tools for elucidating D3 receptor function in vitro and in vivo, helping to understand its coupling to G-protein signaling pathways and its behavioral correlates without the confounding effects of D2 receptor modulation . The compound is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3/c15-13-4-3-5-14(12-13)18-10-8-17(9-11-18)7-2-1-6-16/h3-5,12H,1-2,6-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYKSGMTHPRQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCN)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511191
Record name 4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116331-14-7
Record name 4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine typically involves the reaction of 3-chlorophenylpiperazine with butan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Biological Activity

4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine, also known as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits significant interactions with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) modulation. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-chloroaniline with a piperazine derivative followed by alkylation. The general synthetic route can be summarized as follows:

  • Formation of Piperazine Derivative : The initial step involves the formation of a piperazine ring through the reaction of 3-chloroaniline and bis(2-chloroethyl)amine.
  • Alkylation : The piperazine is then alkylated with butyl bromide to yield this compound .

Pharmacological Profile

The compound exhibits a multi-receptor binding profile, which is crucial for its pharmacological effects. Key findings include:

  • Dopamine Receptor Affinity : It has been reported to have high affinity for dopamine D4 receptors, with an IC50 value as low as 0.057 nM, indicating potent activity compared to other receptor subtypes . This selectivity suggests potential applications in treating disorders related to dopaminergic dysregulation, such as schizophrenia.
  • Serotonin Receptors : Research indicates that the compound also interacts with serotonin receptors, particularly 5-HT1A and 5-HT2A, which are implicated in mood regulation and anxiety disorders .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. The compound demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFindings
Vashi et al. (2019)Demonstrated antimicrobial activity against multiple bacterial strains .
PubMed Study (1998)Reported high affinity for dopamine D4 receptors with selectivity over D2 receptors .
Echemi ReportSummarized its synthesis and potential applications in CNS disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperazine ring and the attached phenyl groups significantly influence the biological activity of the compound. For instance:

  • Chlorine Substitution : The presence of chlorine on the phenyl ring enhances receptor binding affinity.
  • Alkyl Chain Length : Variations in the length of the butyl chain can affect lipophilicity and receptor selectivity, impacting CNS penetration and efficacy.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., chlorine) may reduce yields compared to methoxy groups due to steric and electronic effects .
  • Phthalimide protection significantly improves yields (>70%) compared to unprotected intermediates (<40%) .

Key Observations :

  • 3-Chlorophenyl derivatives : NF1442, containing a 3-chlorophenylpiperazine moiety, demonstrates potent Ca²⁺-ATPase inhibition (IC50 = 1.3 µM), outperforming NF1058 (IC50 = 8.0 µM) . This highlights the role of chlorine in enhancing bioactivity.
  • Substituent position : S 18126 (dihydrobenzo[1,4]dioxin substituent) and L 745,870 (4-chlorophenyl) both target D4 receptors but show divergent in vivo efficacy, suggesting that substituent position and additional structural elements critically influence functional outcomes .

Pharmacological Implications

  • Dopamine Receptor Selectivity : The 3-chlorophenyl group may favor interactions with D4 receptors, as seen in S 18126 and L 745,870, whereas 2-methoxyphenyl derivatives lack comparable selectivity .
  • Synthesis-activity relationship : Longer alkyl chains (e.g., pentanamine) improve synthesis yields but may reduce receptor penetration due to increased hydrophobicity .

Q & A

Q. Q1. What are the key steps for synthesizing 4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine, and how is structural confirmation achieved?

The synthesis typically involves:

  • Step 1 : Alkylation of piperazine derivatives with halogenated intermediates (e.g., 3-chlorophenyl groups) under reflux conditions using polar aprotic solvents like acetonitrile .
  • Step 2 : Nucleophilic substitution or reductive amination to introduce the butan-1-amine chain. For example, reacting 4-bromobutyronitrile with piperazine intermediates followed by catalytic hydrogenation .
  • Structural Confirmation :
    • Mass Spectrometry (MS) : ESI+ detects molecular ion peaks (e.g., m/z 238–492 [M+H]+) to verify molecular weight .
    • 1H NMR : Characteristic shifts (e.g., δ 2.33–3.73 ppm for piperazine protons, δ 6.91–8.62 ppm for aromatic protons) confirm regiochemistry and substitution patterns .

Advanced Synthetic Challenges

Q. Q2. How can researchers address low yields in the final coupling step of this compound?

Low yields during coupling (e.g., with spiro-pyrazino-pyrrolo-pyrimidinone intermediates) are often due to steric hindrance or competing side reactions. Optimization strategies include:

  • Solvent Selection : Using 95% ethanol or dioxane to enhance solubility and reaction efficiency .
  • Temperature Control : Heating at 140°C in sealed tubes improves reaction kinetics .
  • Purification : Prep-TLC or column chromatography resolves by-products (e.g., unreacted amines or dimerized impurities) .

Impurity Profiling

Q. Q3. What are common impurities in this compound, and how are they analyzed?

Key impurities include:

  • 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanol : A hydrolysis by-product detected via HPLC with UV/Vis or LC-MS .
  • 1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane : A dimerization product identified by m/z >500 in high-resolution MS .
  • Mitigation : Adjust reaction stoichiometry and monitor intermediates using real-time NMR or inline IR .

Pharmacological Evaluation

Q. Q4. What methodologies are used to assess this compound’s receptor-binding affinity?

  • In Vitro Radioligand Binding Assays : Competitive displacement studies using [³H]spiperone for dopamine D2/D3 receptors or [³H]8-OH-DPAT for serotonin receptors. IC₅₀ values are calculated via nonlinear regression .
  • Functional Assays : cAMP inhibition or calcium flux assays in HEK-293 cells transfected with target receptors (e.g., δ-opioid receptors) .
  • Data Interpretation : Ki values <100 nM indicate high affinity, while discrepancies between binding and functional assays may suggest partial agonism .

Stereochemical Considerations

Q. Q5. How does stereochemistry impact the synthesis and activity of this compound?

  • Chiral Intermediates : Enantiomers like (1R,4R) and (1S,4S) isomers require chiral HPLC or enzymatic resolution for separation .
  • Activity Differences : For example, (1R,4R)-configured analogs show 10-fold higher D3 receptor antagonism than (1S,4S) isomers due to spatial compatibility with receptor pockets .
  • Analytical Tools : CD spectroscopy or X-ray crystallography confirms absolute configuration .

Data Contradictions and Resolution

Q. Q6. How should researchers resolve discrepancies between computational predictions and experimental binding data?

  • Case Study : If molecular docking predicts high D3 affinity but in vitro assays show low binding:
    • Re-evaluate Force Fields : Adjust parameters for piperazine flexibility or chlorophenyl orientation .
    • Protonation States : Ensure the amine group is protonated at physiological pH for accurate docking .
    • Experimental Validation : Use alanine-scanning mutagenesis to identify critical receptor residues .

In Vivo Model Design

Q. Q7. What factors should be considered when testing this compound in animal models of CNS disorders?

  • Dosing : Calculate bioavailability using logP (~2.5) and plasma protein binding (>90%) to determine effective doses .
  • Blood-Brain Barrier (BBB) Penetration : Measure brain/plasma ratios via LC-MS after intravenous administration .
  • Behavioral Endpoints : Use rotarod tests for motor coordination or forced swim tests for antidepressant activity, with positive controls (e.g., clozapine) .

Stability and Degradation

Q. Q8. How can researchers improve the compound’s stability in aqueous solutions?

  • pH Optimization : Stability is maximized at pH 4–5, where the amine remains protonated, reducing hydrolysis .
  • Lyophilization : Formulate as a hydrochloride salt to enhance shelf life .
  • Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH) with HPLC tracking .

Structure-Activity Relationship (SAR) Studies

Q. Q9. What structural modifications enhance selectivity for serotonin vs. dopamine receptors?

  • Piperazine Substitution : 3-Chlorophenyl groups increase D2/D3 affinity, while 2-methoxyphenyl enhances 5-HT1A binding .
  • Chain Length : Butan-1-amine chains optimize D3 selectivity, whereas pentyl chains favor 5-HT2A .
  • Electron-Withdrawing Groups : Fluorine at the phenyl para position improves metabolic stability without affecting potency .

Cross-Disciplinary Applications

Q. Q10. How is this compound utilized in non-neuropharmacological research?

  • Cancer Biology : Assess anti-angiogenic effects via VEGF inhibition in HUVEC tube formation assays .
  • Enzyme Inhibition : Test carbonic anhydrase inhibition using stopped-flow spectrophotometry (kcat/KM analysis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine
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4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine

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